Benzeneacetaldehyde, 2-methyl- is an aromatic aldehyde, often found as a volatile compound in various natural sources. It contributes to the aroma profile of numerous plants and foods. For instance, it is identified as an odor-active compound in brewing barley, influencing the final flavor profile of beer. [] It is also a prominent component in the flowers of Fritillaria thunbergii, particularly after specific drying processes. [, ]
(2-Methylphenyl)acetaldehyde can be derived from natural sources or synthesized through various chemical processes. It is classified under the category of aromatic compounds, specifically as a substituted benzaldehyde. Its structural characteristics make it relevant in organic synthesis and various industrial applications.
The synthesis of (2-Methylphenyl)acetaldehyde can be achieved through several methods, primarily involving the reaction of acetaldehyde with appropriate starting materials.
The molecular structure of (2-Methylphenyl)acetaldehyde consists of a benzene ring substituted with a methyl group at the ortho position relative to the aldehyde group.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm its structure:
(2-Methylphenyl)acetaldehyde participates in various chemical reactions typical for aldehydes:
The mechanism of action for (2-Methylphenyl)acetaldehyde primarily involves its reactivity as an electrophile due to the polarized carbonyl group:
(2-Methylphenyl)acetaldehyde exhibits several notable physical and chemical properties:
(2-Methylphenyl)acetaldehyde finds applications across various fields:
(2-Methylphenyl)acetaldehyde (C₉H₁₀O) possesses a defined set of physicochemical properties resulting from its hybrid aromatic-aliphatic structure. The ortho-methyl substituent adjacent to the ethanal side chain induces steric constraints that influence conformational flexibility and electronic distribution.
Table 1: Core Molecular Properties of (2-Methylphenyl)acetaldehyde
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀O | NIST WebBook [7] |
| Molecular Weight | 134.1751 g/mol | NIST WebBook [7] |
| CAS Registry Number | 69380-02-5 | NIST WebBook [7] |
| Standard InChI | InChI=1S/C9H10O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,7H,6H2,1H3 | NIST WebBook [7] |
| Standard InChIKey | ACHWKVVBZRANAV-UHFFFAOYSA-N | NIST WebBook [7] |
The discovery trajectory of (2-Methylphenyl)acetaldehyde is intrinsically linked to broader advancements in aldehydes and aromatic chemistry.
(2-Methylphenyl)acetaldehyde occupies a niche but valuable position as a chiral precursor, differentiating it from bulk commodity aldehydes like acetaldehyde (used in resin production via processes like the Wacker oxidation) [1] [9]. Its significance lies in its tailored structure enabling specific synthetic pathways.
Table 2: Commercial Availability Profile of (2-Methylphenyl)acetaldehyde and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Typical Supplier Pricing (Small Scale) | Primary Suppliers (Examples) |
|---|---|---|---|---|
| (2-Methylphenyl)acetaldehyde | 69380-02-5 | C₉H₁₀O | Research Quantities (e.g., mg-g) | Sigma-Aldrich [8] |
| 2-(2-Methylphenyl)-2-oxoacetaldehyde | 278401 (PubChem CID) | C₉H₈O₂ | Not Specified | PubChem Listing [2] |
| 2-(4-Methoxy-2-methylphenyl)acetaldehyde | 53403654 (PubChem CID) | C₁₀H₁₂O₂ | Not Specified | PubChem Listing [4] |
| 2-(5-Fluoro-2-methylphenyl)acetaldehyde | 1023794-80-0 | C₉H₉FO | ~$780/g (97%) | ChemicalBook Vendors [10] |
| 2-Cyclopentyl-2-(2-methylphenyl)acetaldehyde | 105454686 (PubChem CID) | C₁₄H₁₈O | Not Specified | PubChem Listing [6] |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2